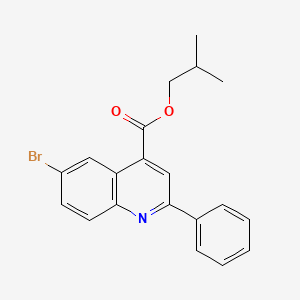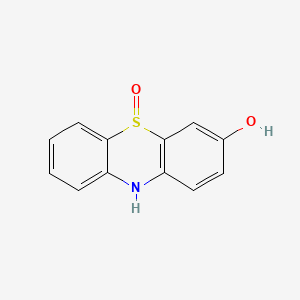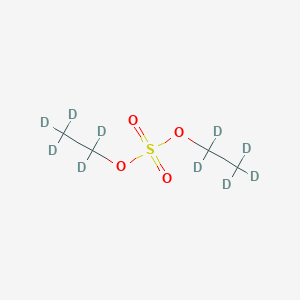
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): is a titanium-based organometallic compound. It is known for its unique structure, which includes two tetrahydroindenyl groups and two fluorine atoms coordinated to a titanium center. This compound is of interest in the field of catalysis, particularly in polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) typically involves the following steps:
Preparation of the Ligand: The ligand, ethylenebis(4,5,6,7-tetrahydroinden-1-yl), is synthesized through a series of organic reactions starting from indene. The indene is hydrogenated to form tetrahydroindene, which is then reacted with ethylene to form the bis-ligand.
Formation of the Titanium Complex: The ligand is then reacted with a titanium precursor, such as titanium tetrachloride, in the presence of a fluorinating agent like hydrogen fluoride or a fluorine-containing compound. This results in the formation of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): undergoes several types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to form polyethylene and polypropylene.
Substitution: The fluorine atoms can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Polymerization: Common reagents include olefins (e.g., ethylene, propylene) and co-catalysts such as methylaluminoxane. Typical conditions involve moderate temperatures (50-100°C) and pressures (1-10 atm).
Substitution: Reagents such as alkyl lithium or Grignard reagents can be used for substitution reactions. These reactions are usually carried out at low temperatures (-78°C to 0°C) to prevent decomposition.
Major Products
Polymerization: The major products are high molecular weight polymers like polyethylene and polypropylene.
Substitution: The products depend on the substituent introduced, resulting in various titanium complexes with different properties.
Wissenschaftliche Forschungsanwendungen
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): has several scientific research applications:
Catalysis: It is widely used as a catalyst in the polymerization of olefins, contributing to the production of various plastics.
Material Science: The compound is studied for its potential in creating new materials with unique properties.
Organometallic Chemistry: It serves as a model compound for studying the behavior of titanium complexes.
Biological Research: Although less common, it is explored for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism by which (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) exerts its effects, particularly in catalysis, involves the following steps:
Activation: The compound is activated by a co-catalyst, such as methylaluminoxane, which generates an active titanium species.
Coordination: The active titanium species coordinates to the olefin monomer.
Insertion: The olefin inserts into the titanium-carbon bond, leading to chain propagation.
Vergleich Mit ähnlichen Verbindungen
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV): can be compared with other similar compounds, such as:
(R,R)-Ethylenebis(inden-1-yl)titanium dichloride: This compound has indene ligands instead of tetrahydroindene and chlorine atoms instead of fluorine. It is also used in olefin polymerization but has different catalytic properties.
(R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)titanium dichloride: Similar to the compound but with chlorine atoms instead of fluorine. It exhibits different reactivity and stability.
The uniqueness of (R,R)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) lies in its specific ligand structure and the presence of fluorine atoms, which influence its catalytic activity and stability.
Eigenschaften
CAS-Nummer |
83462-46-8 |
|---|---|
Molekularformel |
C20H24F2Ti-2 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
difluorotitanium;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide |
InChI |
InChI=1S/C20H24.2FH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2 |
InChI-Schlüssel |
XWCMHJXJRTVCBX-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.F[Ti]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)

![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)


![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
azolidine-2-carboxylic acid](/img/structure/B12055228.png)

![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

